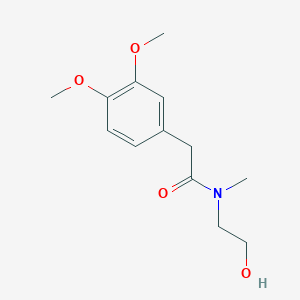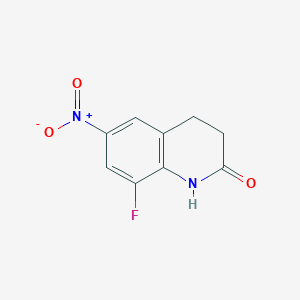
8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one
概要
説明
8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one is a chemical compound with the molecular formula C9H7FN2O3 . It has a molecular weight of 210.16200 .
Synthesis Analysis
The synthesis of 8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one involves a synthetic route that starts with 8-fluoro-3,4-dihydroquinolin-2(1H)-one . The exact details of the synthesis process are not available in the search results.Molecular Structure Analysis
The molecular structure of 8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one consists of a quinolin-2-one core with a fluorine atom at the 8th position and a nitro group at the 6th position . The exact mass of the molecule is 210.04400 .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one are not fully detailed in the search results. The compound’s melting point, boiling point, density, and flash point are not available . The compound’s LogP value, which indicates its lipophilicity, is 2.22690 .科学的研究の応用
Antibacterial Activity:
Fluoroquinolones, including derivatives of quinolines, exhibit a broad spectrum of antibacterial activity. Incorporating a fluorine atom into the quinoline skeleton enhances biological activity. While specific studies on 8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one are limited, its potential as an antibacterial agent warrants further investigation .
Antineoplastic Properties:
Certain quinoline derivatives, such as Brequinar® and its analogs, have proven useful in transplantation medicine and the treatment of rheumatic arthritis and psoriasis. Investigating the antineoplastic potential of 8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one could reveal novel therapeutic options .
Liquid Crystals:
Fluorinated derivatives of quinolines find applications in liquid crystals. These compounds contribute to the development of advanced display technologies and materials .
Cyanine Dyes:
Quinoline-based compounds play a significant role in commercial production of cyanine dyes. Exploring the properties of 8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one in this context could lead to innovative dye formulations .
Drug Design and Optimization:
Understanding the interactions of 8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one with enzymes and proteins can guide drug design. Researchers can explore its potential as an enzyme inhibitor or modulator .
Other Applications:
While not extensively studied, this compound may have additional applications in fields such as agriculture, where certain fluorinated quinolines find use. Further research could uncover novel uses .
特性
IUPAC Name |
8-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c10-7-4-6(12(14)15)3-5-1-2-8(13)11-9(5)7/h3-4H,1-2H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDCPFWXDBCUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


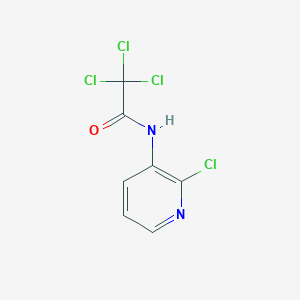
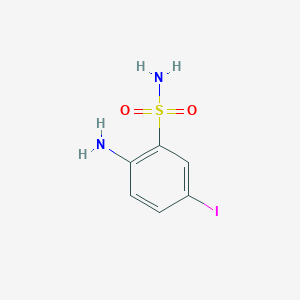

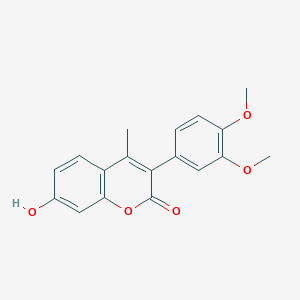
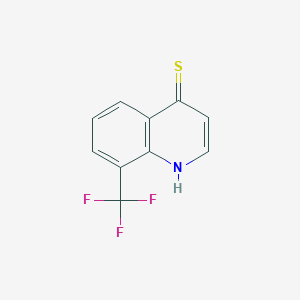
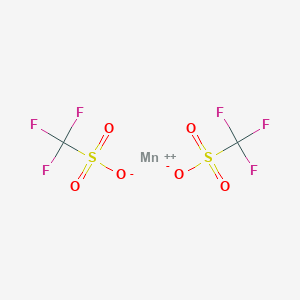
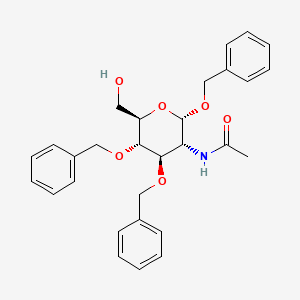
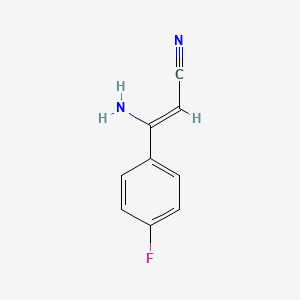



![5-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B3042297.png)
